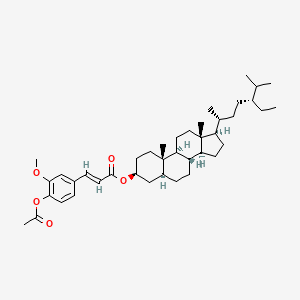

Stigmastanol O-Acetyl-trans-ferulate

Descripción

Stigmastanol O-Acetyl-trans-ferulate is a stanol ester derivative formed by combining stigmastanol (a saturated phytosterol) with acetylated trans-ferulic acid.

Propiedades

Fórmula molecular |

C41H62O5 |

|---|---|

Peso molecular |

634.9 g/mol |

Nombre IUPAC |

[(3S,5S,8R,9S,10S,13R,14S,17R)-17-[(2R,5R)-5-ethyl-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] (E)-3-(4-acetyloxy-3-methoxyphenyl)prop-2-enoate |

InChI |

InChI=1S/C41H62O5/c1-9-30(26(2)3)13-10-27(4)34-16-17-35-33-15-14-31-25-32(20-22-40(31,6)36(33)21-23-41(34,35)7)46-39(43)19-12-29-11-18-37(45-28(5)42)38(24-29)44-8/h11-12,18-19,24,26-27,30-36H,9-10,13-17,20-23,25H2,1-8H3/b19-12+/t27-,30-,31+,32+,33+,34-,35+,36+,40+,41-/m1/s1 |

Clave InChI |

SNPAISFSKNCQCE-QIDXIAQLSA-N |

SMILES isomérico |

CC[C@H](CC[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(CC[C@@H](C4)OC(=O)/C=C/C5=CC(=C(C=C5)OC(=O)C)OC)C)C)C(C)C |

SMILES canónico |

CCC(CCC(C)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)OC(=O)C=CC5=CC(=C(C=C5)OC(=O)C)OC)C)C)C(C)C |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Stigmastanol O-Acetyl-trans-ferulate typically involves the esterification of stigmastanol with ferulic acid. One common method is the chemoenzymatic approach, which uses enzymes like lipases to catalyze the esterification reaction. The reaction conditions often include the use of organic solvents such as hexane or ethyl acetate and temperatures ranging from 30°C to 60°C .

Industrial Production Methods

Industrial production of Stigmastanol O-Acetyl-trans-ferulate may involve large-scale esterification processes using immobilized enzymes to enhance yield and efficiency. The use of bioreactors and continuous flow systems can further optimize the production process, ensuring consistent quality and scalability .

Análisis De Reacciones Químicas

Types of Reactions

Stigmastanol O-Acetyl-trans-ferulate undergoes various chemical reactions, including:

Oxidation: The phenolic hydroxyl group of ferulic acid can be oxidized to form quinones.

Reduction: The carbonyl group in the ester linkage can be reduced to form alcohols.

Substitution: The ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are often used.

Substitution: Nucleophiles such as amines and thiols can be used under mild acidic or basic conditions.

Major Products Formed

Oxidation: Quinones and other oxidized derivatives.

Reduction: Alcohols and reduced esters.

Substitution: Various substituted esters and amides.

Aplicaciones Científicas De Investigación

Stigmastanol O-Acetyl-trans-ferulate has a wide range of scientific research applications:

Chemistry: Used as a model compound to study esterification and transesterification reactions.

Biology: Investigated for its role in modulating cholesterol metabolism and anti-inflammatory pathways.

Medicine: Explored for its potential therapeutic effects in lowering cholesterol levels and reducing inflammation.

Industry: Utilized in the development of functional foods and nutraceuticals due to its health benefits

Mecanismo De Acción

The mechanism of action of Stigmastanol O-Acetyl-trans-ferulate involves several molecular targets and pathways:

Cholesterol Metabolism: Inhibits the absorption of cholesterol in the intestines and reduces its biosynthesis in the liver.

Anti-inflammatory Effects: Reduces the levels of pro-inflammatory cytokines and inhibits the activation of inflammatory pathways such as the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway

Comparación Con Compuestos Similares

Structural and Functional Comparison with Similar Compounds

Stigmastanol O-Acetyl-trans-ferulate belongs to the stanol ester family, which differs from sterols (e.g., β-sitosterol) in saturation and esterification. Below is a detailed comparison with structurally or functionally related compounds:

Table 1: Key Structural and Functional Properties

Key Observations:

Saturation vs. Unsaturation: Stigmastanol lacks the Δ<sup>5</sup> double bond present in β-sitosterol, reducing its oxidative susceptibility and altering its lipid interaction mechanisms .

Toxicity Profile: Stigmastanol exhibits acute oral, dermal, and inhalation toxicity (GHS Category 3), whereas β-sitosterol and n-hexadecanoic acid are generally recognized as safe (GRAS) in dietary contexts .

Cholesterol-Lowering Efficacy

- Stigmastanol esters inhibit intestinal cholesterol absorption by competing with dietary cholesterol for micelle incorporation, similar to β-sitosterol but with higher saturation-driven stability .

- β-Sitosterol , however, is more extensively studied and utilized in functional foods due to its broader commercial availability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.